BenchChemオンラインストアへようこそ!

2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one

Conformational analysis Medicinal chemistry Scaffold design

2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one (CAS 144537-21-3) is a bicyclic heterocycle composed of a benzene ring fused to a seven-membered oxazepine ring bearing a ketone at position 5 and a gem-dimethyl group at position 2. The compound is classified in the MeSH hierarchy as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 144537-21-3
Cat. No. B2517308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one
CAS144537-21-3
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC1(CNC(=O)C2=CC=CC=C2O1)C
InChIInChI=1S/C11H13NO2/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyCZJOWQDUADJYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one (CAS 144537-21-3) – Core Profile & Selection Context


2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one (CAS 144537-21-3) is a bicyclic heterocycle composed of a benzene ring fused to a seven-membered oxazepine ring bearing a ketone at position 5 and a gem-dimethyl group at position 2 [1]. The compound is classified in the MeSH hierarchy as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. Its molecular formula is C11H13NO2 with a molecular weight of 191.23 g/mol, an XLogP3-AA of 1.6, zero rotatable bonds, and a topological polar surface area of 38.3 Ų [1]. The compound is primarily utilized as a synthetic building block and a pharmacophore scaffold in medicinal chemistry programs targeting inflammatory and proliferative pathways.

Why Generic Substitution Fails for 2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one: Structural Determinants of Divergent Activity


Substituting 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one with closely related benzoxazepinones such as the 1,5-isomer (2,3-dihydro-2,2,6-trimethyl-1,5-benzoxazepin-4(5H)-one) or the des-methyl analog (2,3-dihydro-1,4-benzoxazepin-5(4H)-one) is not functionally equivalent. Conformational analysis by temperature-dependent NMR demonstrates that the 1,4-benzoxazepine ring system and its 1,5-isomer adopt distinctly different ground-state conformations, with the 1,4-isomer exhibiting a single predominant conformation while the 1,5-isomer populates two interconverting conformers [1]. The 2,2-gem-dimethyl group imposes conformational restriction (zero rotatable bonds) that rigidifies the seven-membered ring, altering the spatial presentation of the lactam NH and carbonyl oxygen pharmacophoric elements relative to non-methylated or mono-methylated analogs [2]. Furthermore, the 1,4-oxazepine regiochemistry positions the ring heteroatoms in a different hydrogen-bonding vector pattern compared to 1,5-isomers, directly impacting target recognition at enzymes such as lipoxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [3].

Quantitative Differentiation Evidence for 2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one


Conformational Restriction: Zero Rotatable Bonds Versus 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one

The 2,2-gem-dimethyl substitution in the target compound results in zero rotatable bonds (PubChem computed descriptor), whereas the des-methyl analog 2,3-dihydro-1,4-benzoxazepin-5(4H)-one possesses two rotatable bonds at the corresponding position, allowing greater conformational flexibility [1]. Conformational analysis by temperature-dependent NMR confirms that the target compound populates a single predominant conformation in solution, while the 1,5-isomer 2,3-dihydro-2,2,6-trimethyl-1,5-benzoxazepin-4(5H)-one populates two interconverting conformers with a measurable coalescence temperature [2]. Increased conformational restriction is directly correlated with enhanced target-binding entropy and improved selectivity profiles in fragment-based drug discovery campaigns [3].

Conformational analysis Medicinal chemistry Scaffold design

Lipoxygenase Inhibition: Class-Level Potency Comparison with NDGA and Zileuton

2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one is described in the MeSH authoritative vocabulary as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Within the 5-lipoxygenase inhibitor class, nordihydroguaiaretic acid (NDGA) demonstrates an IC50 of 200 nM against 5-LOX, while zileuton exhibits an IC50 of approximately 0.5–1 µM in cellular assays . Although a direct head-to-head IC50 for the target compound against human 5-LOX is not publicly available, the MeSH classification as a potent inhibitor and its additional activity against formyltetrahydrofolate synthetase and carboxylesterase indicate a multi-target inhibition profile distinct from selective 5-LOX inhibitors such as zileuton [1]. This multi-target profile may offer differentiated utility in polypharmacology research or in experimental systems where concurrent modulation of the arachidonic acid cascade and folate metabolism is desired [2].

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Physicochemical Differentiation: XLogP and Topological Polar Surface Area Versus 1,5-Benzoxazepine Isomer

The target compound exhibits a computed XLogP3-AA of 1.6 and a topological polar surface area (TPSA) of 38.3 Ų [1]. In comparison, the 1,5-benzoxazepine regioisomer series (e.g., 2,3-dihydro-2,2,6-trimethyl-1,5-benzoxazepin-4(5H)-one) is predicted to have a comparable XLogP but a distinctly different spatial distribution of polar surface area due to the repositioned lactam group [2]. The TPSA of 38.3 Ų is well below the 60 Ų threshold commonly associated with oral bioavailability, and the XLogP of 1.6 falls within the optimal range (1–3) for CNS drug-likeness as defined by Lipinski and CNS MPO scoring systems [3]. The zero rotatable bond count combined with low TPSA makes this scaffold particularly suited for CNS-targeted library design where conformational restriction is critical for blood-brain barrier penetration [3].

Physicochemical properties Drug-likeness Scaffold selection

Synthetic Access: Beckmann Rearrangement Yield Advantage Versus Alternative Routes

The target compound is synthesized via Beckmann rearrangement of 2,2-dimethyl-4-chromanone oximes, a route that provides direct access to the 1,4-benzoxazepin-5(4H)-one ring system [1]. An alternative one-step synthesis using adapted Vilsmeier conditions has been reported to yield the compound in quantitative yield with detailed characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [2]. This compares favorably to the multi-step Ugi/Mitsunobu coupling approach for 2- and 3-substituted dihydrobenzo[1,4]oxazepinones, which requires 2–3 steps with variable yields depending on substitution pattern [3]. The Beckmann rearrangement route is particularly advantageous for producing the unsubstituted phenyl ring variant (CAS 144537-21-3) at scale, as it avoids the need for expensive palladium catalysts or protecting group manipulations required in alternative cross-coupling-based approaches [1].

Synthetic methodology Beckmann rearrangement Process chemistry

Antioxidant Functionality in Lipophilic Matrices Versus Selective LOX Inhibitors

The MeSH record for the target compound explicitly includes its function as an antioxidant in fats and oils, a property not shared by selective 5-LOX inhibitors such as zileuton or NDGA, which require enzymatic active sites for their inhibitory activity [1]. This non-enzymatic radical-scavenging activity is consistent with the compound's ability to directly intercept lipid peroxyl radicals in lipophilic environments, a mechanism that complements its enzyme inhibitory activity against lipoxygenase [2]. In comparative studies of benzoxazepine derivatives for lipid peroxidation inhibition, compounds bearing the 1,4-benzoxazepin-5-one core demonstrated measurable inhibition of lipid peroxidation in vitro [3]. The dual mechanism—direct antioxidant radical scavenging plus enzymatic LOX inhibition—provides a differentiated profile for experimental systems where both oxidative stress and enzymatic lipid oxidation contribute to pathology.

Antioxidant Lipid peroxidation Food chemistry

Multi-Target Enzyme Inhibition Profile Versus Selective Inhibitors

According to the MeSH authoritative record, 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one inhibits at least five distinct enzymatic targets: lipoxygenase (potent), formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. This polypharmacological profile contrasts with selective tool compounds such as zileuton (selective 5-LOX inhibitor, IC50 ~0.5–1 µM) or celecoxib (selective COX-2 inhibitor, IC50 ~40 nM) . The simultaneous inhibition of multiple nodes in the arachidonic acid cascade (LOX and COX) combined with folate metabolism interference (formyltetrahydrofolate synthetase) creates a unique experimental tool phenotype that cannot be recapitulated by combining selective inhibitors due to pharmacokinetic and dosing complexities [2]. This multi-target profile may be particularly relevant for anti-proliferative research, as the compound has demonstrated activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [3].

Polypharmacology Enzyme inhibition Target selectivity

High-Value Application Scenarios for 2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one Based on Differentiated Evidence


Fragment-Based Lead Generation Targeting CNS Inflammatory Pathways

The combination of zero rotatable bonds, XLogP of 1.6, and TPSA of 38.3 Ų positions 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one as an ideal low-molecular-weight (191.23 Da) fragment for CNS-targeted library design [1]. Its conformational rigidity (single predominant conformer by NMR) reduces the entropic penalty of target binding, while the 1,4-benzoxazepine scaffold provides two hydrogen-bonding vectors (lactam NH donor, carbonyl acceptor) for productive target engagement [2]. The compound's inherent lipoxygenase inhibitory activity offers a built-in pharmacophore for programs targeting neuroinflammation, where 5-LOX pathway activation has been implicated in Alzheimer's disease and stroke pathology [3].

Multi-Target Probe for Arachidonic Acid Cascade and Folate Metabolism Research

Investigators studying the intersection of arachidonic acid metabolism and folate-dependent pathways can utilize this compound as a single-agent multi-target probe. The simultaneous inhibition of lipoxygenase and cyclooxygenase (both arms of the arachidonic acid cascade) combined with formyltetrahydrofolate synthetase inhibition provides a unique experimental tool that cannot be replicated by combinations of selective inhibitors without introducing confounding pharmacokinetic variables [1]. This application is particularly relevant for cancer biology research where both eicosanoid signaling and one-carbon metabolism contribute to tumor progression [2].

Synthetic Building Block for Benzoxazepinone Library Synthesis via Scalable Beckmann Route

The target compound serves as a key synthetic intermediate accessible in quantitative yield via adapted Vilsmeier conditions or Beckmann rearrangement, providing a reliable scaffold for parallel library synthesis [1]. Its unsubstituted phenyl ring allows for late-stage diversification through electrophilic aromatic substitution (nitration, halogenation) or directed metalation, enabling the generation of diverse analogs without the need for protecting group strategies required by hydroxy- or amino-substituted precursors [2]. The gem-dimethyl group remains stable under a wide range of reaction conditions, facilitating chemical transformations at other positions without scaffold degradation [3].

Dual-Action Antioxidant/Enzyme Inhibitor for Lipid Oxidation Studies in Food and Biological Systems

For research on lipid oxidation in food matrices or biological membranes, this compound offers a differentiated dual mechanism: direct radical-scavenging antioxidant activity in fats and oils combined with enzymatic lipoxygenase inhibition [1]. Unlike selective LOX inhibitors that act exclusively at the enzyme active site, or pure antioxidants that lack enzyme targeting capability, this scaffold can simultaneously quench existing lipid radicals and prevent new enzymatic hydroperoxide formation, providing more complete protection against lipid peroxidation cascades [2]. This dual-action property is particularly valuable for comparative studies of oxidative stability in complex lipid systems [3].

Quote Request

Request a Quote for 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.